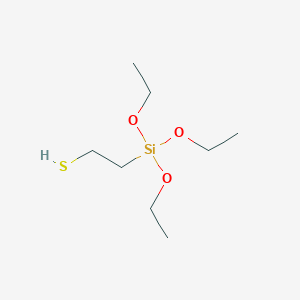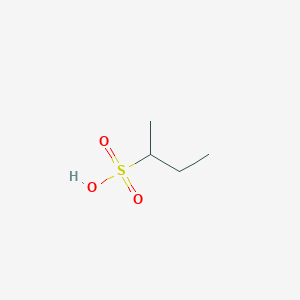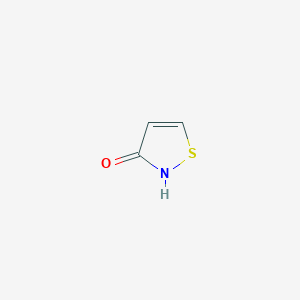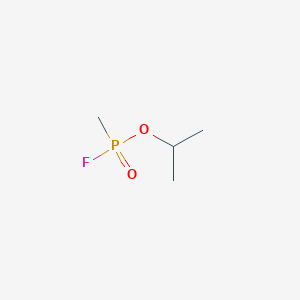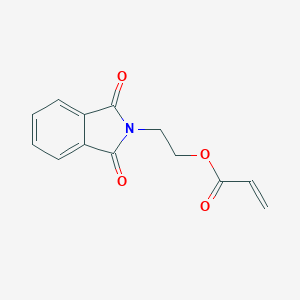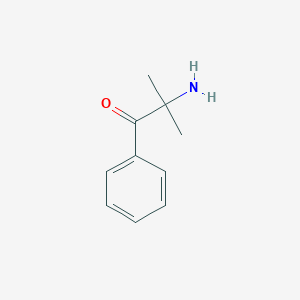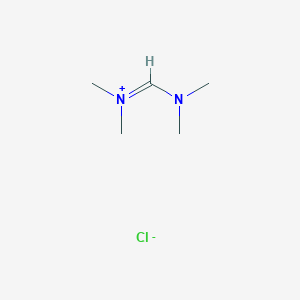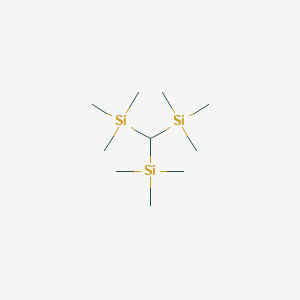
Tris(trimethylsilyl)methane
Descripción general
Descripción
Tris(trimethylsilyl)methane is an organosilicon compound with the formula (tms)3CH (where tms = (CH3)3Si). It is a colorless liquid that is highly soluble in hydrocarbon solvents .
Synthesis Analysis
The synthesis of Tris(trimethylsilyl)methane involves unusual trisyl-based multidentate ligands . More detailed synthesis methods and applications can be found in related papers .Molecular Structure Analysis
The molecular structure of Tris(trimethylsilyl)methane consists of three trimethylsilyl groups bonded to a central carbon atom . The molecule contains a total of 40 bonds, including 12 non-H bonds and 3 rotatable bonds .Chemical Reactions Analysis
Tris(trimethylsilyl)methane reacts with methyl lithium to produce tris(trimethylsilyl)methyllithium, also known as trisyl lithium . This compound is useful in Petersen olefination reactions .Physical And Chemical Properties Analysis
Tris(trimethylsilyl)methane is a colorless liquid with a density of 0.827 g/mL at 25 °C . It has a boiling point of 219 °C and a refractive index of 1.464 .Aplicaciones Científicas De Investigación
Organic Synthesis: Precursor to Bulky Ligands
TMSM is used as a precursor to create bulky ligands in organic synthesis. The compound’s ability to form trisyllithium upon reaction with methyl lithium makes it valuable for Petersen olefination reactions . These reactions are essential for forming carbon-carbon double bonds, a fundamental step in synthesizing complex organic molecules.
Surface Treatment: Hydrophobicity and Oleophilicity
In the field of material science, TMSM-modified polyurethane acrylates have been developed for textile treatment. The introduction of TMSM side groups to polyurethane films significantly enhances their surface properties, imparting hydrophobicity and oleophilicity. This makes the textiles resistant to water and oil, which is beneficial for creating protective clothing and spill cleanup materials .
Radical Chemistry: Reducing Agent
TMSM serves as a radical reducing agent in various chemical reactions. It is particularly effective in reducing xanthates, organic halides, isocyanides, selenides, and acid chlorides. This property is exploited in radical-based synthetic methodologies, which are pivotal in constructing complex molecular architectures .
Polymer Chemistry: Modification of Polyurethanes
TMSM is involved in the preparation of silicone-modified polyurethane acrylate prepolymers. These modified polymers exhibit improved thermal stability, mechanical properties, and resistance to solvents. Such enhancements are crucial for developing durable and long-lasting polymeric materials .
Enantioselective Catalysis: Hydrosilylation
The compound finds application in enantioselective catalysis, particularly in hydrosilylation reactions. TMSM, in combination with certain reducing systems, can facilitate the addition of silicon-hydrogen bonds to unsaturated substrates, yielding products with high enantiomeric excess .
Organometallic Chemistry: Stabilization of Reactive Intermediates
In organometallic chemistry, TMSM stabilizes reactive intermediates such as tellurols. The tris(trimethylsilyl)methyl derivatives are more stable than their less substituted counterparts, which is advantageous for studying and utilizing these reactive species in various chemical transformations .
Ligand Design: Steric Hindrance
Due to its bulky trimethylsilyl groups, TMSM is used in ligand design to introduce steric hindrance. This can be strategically employed to control the reactivity and selectivity of metal catalysts in various organic transformations .
Nanotechnology: Surface Modification
TMSM derivatives are used to modify the surfaces of nanomaterials, imparting desired properties such as increased hydrophobicity or altered electronic characteristics. This is particularly useful in the fabrication of nanodevices and sensors .
Mecanismo De Acción
Target of Action
Tris(trimethylsilyl)methane, also known as TMS3CH, is an organosilicon compound . It primarily targets organic compounds, particularly those containing double bonds, and is used in various chemical reactions .
Mode of Action
The compound reacts with methyl lithium to produce tris(trimethylsilyl)methyllithium, also known as trisyl lithium . This reaction is represented by the following equation:
(CH3)3Si3CH+CH3Li→(CH3)3Si3CLi+CH4(CH_3)_3Si_3CH + CH_3Li \rightarrow (CH_3)_3Si_3CLi + CH_4 (CH3)3Si3CH+CH3Li→(CH3)3Si3CLi+CH4
Trisyl lithium is a useful reagent in Petersen olefination reactions , which are used to form alkenes .
Biochemical Pathways
Tris(trimethylsilyl)methane is involved in the Petersen olefination reaction, which is a method for forming carbon-carbon double bonds . The reaction is represented by the following equation:
(CH3)3Si3CLi+R2CO→(CH3)3Si2C=CR2+(CH3)3SiOLi(CH_3)_3Si_3CLi + R_2CO \rightarrow (CH_3)_3Si_2C=CR_2 + (CH_3)_3SiOLi (CH3)3Si3CLi+R2CO→(CH3)3Si2C=CR2+(CH3)3SiOLi
Pharmacokinetics
It’s worth noting that the compound is a colorless liquid that is highly soluble in hydrocarbon solvents .
Result of Action
The primary result of tris(trimethylsilyl)methane’s action is the formation of new compounds through chemical reactions. For example, it can react with methyl lithium to form trisyl lithium , which can then be used in Petersen olefination reactions to form alkenes .
Action Environment
The action of tris(trimethylsilyl)methane is influenced by environmental factors such as temperature and the presence of other chemicals. For example, its reaction with methyl lithium to form trisyl lithium requires specific conditions . Additionally, it’s worth noting that no special environmental precautions are required when handling this compound .
Safety and Hazards
Direcciones Futuras
Recent developments in the area of polymeric systems have involved the modification of these systems with bulky derivatives of Tris(trimethylsilyl)methane . These nonpolar and chemically stable moieties provide a steric hindrance effect, leading to a significant increase in the glass transition temperature and a tremendous improvement in the thermostability of polymeric systems .
Propiedades
IUPAC Name |
bis(trimethylsilyl)methyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZSPXKCIAAEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346465 | |
| Record name | Tris(trimethylsilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsilyl)methane | |
CAS RN |
1068-69-5 | |
| Record name | 1,1′,1′′-Methylidynetris[1,1,1-trimethylsilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(trimethylsilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(trimethylsilyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and key physical properties of Tris(trimethylsilyl)methane?
A1: Tris(trimethylsilyl)methane possesses a tetrahedral central carbon atom bonded to three trimethylsilyl groups (Si(CH3)3) and a single hydrogen atom. Its molecular formula is C10H28Si3, and it has a molecular weight of 232.65 g/mol. [] The compound is a colorless liquid with a boiling point of 219°C at standard pressure and 93-95 °C at 13.5 mmHg. It has a density of 0.836 g/cm3 and a refractive index (n20D) of 1.4657. []
Q2: How can the purity of Tris(trimethylsilyl)methane be analyzed?
A2: The purity of Tris(trimethylsilyl)methane can be effectively assessed using 1H NMR spectroscopy. []
Q3: What is the solubility of Tris(trimethylsilyl)methane?
A3: Tris(trimethylsilyl)methane exhibits solubility in a wide range of common organic solvents. []
Q4: What is the significance of the bulky trimethylsilyl groups in Tris(trimethylsilyl)methane?
A4: The bulky, nonpolar, and chemically stable trimethylsilyl groups in TsiH exert a considerable steric hindrance effect, akin to that observed in octahedral silsesquioxanes. [] This steric hindrance significantly restricts the movement of polymer segments when TsiH is incorporated into polymeric systems.
Q5: How does the incorporation of Tris(trimethylsilyl)methane affect the properties of polymeric systems?
A5: The restricted movement induced by the bulky Tsi groups leads to notable changes in the physical properties of polymers. Specifically, incorporating TsiH into a polymer results in a substantial increase in glass transition temperature (Tg) and a marked improvement in thermostability. []
Q6: Can Tris(trimethylsilyl)methane be used as a chemical shift thermometer in NMR spectroscopy?
A6: Yes, Tris(trimethylsilyl)methane exhibits excellent characteristics that make it suitable for use as an internal chemical shift thermometer in 13C DNMR spectroscopy. The temperature-dependent difference in chemical shift (Δδ) between the 13C signals of its Si(CH3)3 and CH carbons can be utilized to determine the temperature with a sensitivity of approximately 1°C Hz-1 at 90 MHz. [] It's important to note that the chemical shift is solvent-dependent, necessitating calibration for each solvent or solvent mixture. []
Q7: Is Tris(trimethylsilyl)methane an effective mediator of radical reactions?
A7: Contrary to initial expectations, research has shown that Tris(trimethylsilyl)methane is not an effective mediator of radical reactions. []
Q8: How does the structure of Tris(trimethylsilyl)methane relate to its reactivity?
A8: The steric bulk provided by the three trimethylsilyl groups significantly influences the reactivity of Tris(trimethylsilyl)methane and its derivatives. This steric hindrance can hinder reactions at the central carbon atom. [, , ]
Q9: How does the kinetic acidity of Tris(trimethylsilyl)methane compare to other similar compounds?
A9: Research has demonstrated that Tris(trimethylsilyl)methane exhibits significantly higher kinetic acidity compared to its less substituted counterparts. For instance, in dimethylsulfoxide with dilute potassium hydroxide at 50°C, the rate of tritium abstraction from Tris(trimethylsilyl)tritiomethane is 5-7 times faster than from toluene. [, ] This enhanced acidity can be attributed to the stabilizing effect of the α-trimethylsilyl groups on the resulting carbanion. [, ]
Q10: How does replacing a trimethylsilyl group in Tris(trimethylsilyl)methane with other substituents affect its properties?
A10: Research has explored the effects of replacing one trimethylsilyl group in Tris(trimethylsilyl)methane with various substituents, leading to interesting structural and reactivity changes. For instance, in the gas phase, both Chloro-tris(trimethylsilyl)methane and Bromo-tris(trimethylsilyl)methane exhibit longer than usual inner Si-C bonds and wider Si-C-Si bond angles, indicating significant steric strain within the molecules. []
Q11: Have there been any gas-phase electron diffraction studies conducted on Tris(trimethylsilyl)methane?
A11: Yes, gas-phase electron diffraction studies on Tris(trimethylsilyl)methane have revealed unusually large Me3SiCSiMe3 bond angles (117°). This observation suggests a high degree of p-character in the orbital involved in the C–H bond formation. []
Q12: How is Tris(trimethylsilyl)methyl lithium (TsiLi) synthesized and what are its applications?
A12: Tris(trimethylsilyl)methane (TsiH) can be metallated using methyllithium (MeLi) in tetrahydrofuran (THF) to produce Tris(trimethylsilyl)methyl lithium (TsiLi). [] TsiLi is a versatile reagent used to introduce the bulky tris(trimethylsilyl)methyl (trisyl) group into molecules. [] One of its key applications is in the Peterson olefination reaction, where it reacts with carbonyl compounds or their corresponding N-benzylideneaniline derivatives to form alkenes. []
Q13: Can Tris(trimethylsilyl)methane be used to synthesize α,α-bis(trimethylsilyl)toluenes?
A14: Yes, α,α-bis(trimethylsilyl)toluenes, which are bench-stable reagents useful in stereoselective Peterson olefinations, can be synthesized using Tris(trimethylsilyl)methane as a starting material. []
Q14: What byproducts are formed during Peterson olefinations using Tris(trimethylsilyl)methane derivatives?
A15: During Peterson olefinations utilizing Tris(trimethylsilyl)methane derivatives, N,N-bis(trimethylsilyl)aniline has been identified as a significant byproduct. This byproduct can be readily separated from the desired olefin product through simple aqueous acid extraction. []
Q15: Are there any indications of autocatalysis in Peterson olefination reactions involving Tris(trimethylsilyl)methane derivatives?
A16: Yes, studies have provided evidence suggesting the presence of an autocatalytic cycle during Peterson olefination reactions involving Tris(trimethylsilyl)methane derivatives. []
Q16: What safety precautions should be taken when handling Tris(trimethylsilyl)methane?
A17: While Tris(trimethylsilyl)methane is generally considered stable, it is advisable to handle it with care as with all chemical reagents. It can be stored in a glass bottle. Standard laboratory safety protocols, such as wearing appropriate personal protective equipment (gloves, eye protection) and working in a well-ventilated area, should be followed. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



